molecular formula C32H30Cl2N2O4 B15148583 N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis[2-(4-chloro-2-methylphenoxy)acetamide]

N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis[2-(4-chloro-2-methylphenoxy)acetamide]

Cat. No.: B15148583
M. Wt: 577.5 g/mol
InChI Key: WWMGSKCYNWMLMD-UHFFFAOYSA-N
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Description

2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple phenoxy and acetamido groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of Phenoxy Acetic Acid Derivatives: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions to form 4-chloro-2-methylphenoxyacetic acid.

    Amidation Reaction: The phenoxyacetic acid derivative is then reacted with an amine derivative to form the corresponding amide.

    Coupling Reactions: The final step involves coupling the amide with a biphenyl derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the amide groups, converting them into amines.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions include various substituted phenoxy derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    MCPA: Another related compound, 2-methyl-4-chlorophenoxyacetic acid, used as a herbicide.

    Butanoic Acid Derivatives: Compounds like 4-(4-chloro-2-methylphenoxy)butanoic acid share structural similarities.

Properties

Molecular Formula

C32H30Cl2N2O4

Molecular Weight

577.5 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-methylphenyl]-2-methylphenyl]acetamide

InChI

InChI=1S/C32H30Cl2N2O4/c1-19-13-23(5-9-27(19)35-31(37)17-39-29-11-7-25(33)15-21(29)3)24-6-10-28(20(2)14-24)36-32(38)18-40-30-12-8-26(34)16-22(30)4/h5-16H,17-18H2,1-4H3,(H,35,37)(H,36,38)

InChI Key

WWMGSKCYNWMLMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C)C)NC(=O)COC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

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